Aahnma
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66277-14-3 |
|---|---|
Molecular Formula |
C14H22N6O5 |
Molecular Weight |
354.36 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H22N6O5/c1-7(19-13(24)9(15)4-11(21)22)12(23)20-14(25)10(16-2)3-8-5-17-6-18-8/h5-7,9-10,16H,3-4,15H2,1-2H3,(H,17,18)(H,19,24)(H,21,22)(H,20,23,25)/t7-,9-,10-/m0/s1 |
InChI Key |
ASXVIMLMKBBXCK-HGNGGELXSA-N |
SMILES |
CC(C(=O)NC(=O)C(CC1=CN=CN1)NC)NC(=O)C(CC(=O)O)N |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](CC1=CN=CN1)NC)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(=O)C(CC1=CN=CN1)NC)NC(=O)C(CC(=O)O)N |
Synonyms |
AAHNMA Asp-Ala-His-N-methylamide aspartyl-alanyl-histidine-N-methylamide L-aspartyl-L-alanyl-histidine-N-methylamide |
Origin of Product |
United States |
Synthesis and Comprehensive Structural Confirmation of Aahnma
Methodologies Employed for the Chemical Synthesis of AAHNMA
The synthesis of this compound is typically carried out using established peptide synthesis methodologies. cdnsciencepub.comcdnsciencepub.com Early reports indicate that this compound was prepared according to previously published procedures for peptide synthesis. cdnsciencepub.com These methods generally involve the sequential coupling of protected amino acids to form the peptide chain, followed by deprotection and, in this case, amidation of the C-terminus. While specific detailed synthetic schemes were not provided in the reviewed literature, standard peptide synthesis techniques, such as solid-phase peptide synthesis or solution-phase methods utilizing coupling reagents, would be employed to form the peptide bonds between L-aspartic acid, L-alanine, and L-histidine, followed by the addition of the N-methyl amide group at the carboxyl terminus. The successful synthesis relies on the purity and reactivity of the starting materials and the efficiency of the coupling and deprotection steps.
Advanced Spectroscopic Characterization for Elucidating this compound's Structure
Comprehensive structural confirmation of synthetic compounds like this compound is achieved through a combination of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules, including peptides. Both ¹H-NMR and ¹³C-NMR spectroscopy have been extensively used to characterize this compound and study its behavior, particularly in solution and upon interaction with metal ions. cdnsciencepub.comcdnsciencepub.com
¹H-NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. Analysis of the chemical shifts, splitting patterns, and integration of the signals allows for the assignment of specific proton resonances to corresponding hydrogen atoms within the this compound structure (the aspartyl, alanyl, histidyl residues, and the N-methyl amide group). For instance, changes in ¹H-NMR spectra have been observed upon the introduction of Ni(II) ions to this compound solutions, indicating coordination to the peptide. cdnsciencepub.com
¹³C-NMR spectroscopy provides complementary information by revealing the different carbon environments within the molecule. The chemical shifts of the ¹³C signals are highly sensitive to the electronic environment of each carbon atom. Studies on this compound have utilized ¹³C-NMR to investigate its complexation with metal ions like Ni(II) and Zn(II). cdnsciencepub.comcdnsciencepub.com For example, changes in the ¹³C chemical shifts of the Asp COO⁻ carbon and the imidazole (B134444) ring carbons of histidine were observed upon Ni(II) binding, providing insights into the metal coordination site. cdnsciencepub.com
Furthermore, techniques such as ¹³C spin-lattice relaxation times (T₁) measurements have been employed to provide confirmatory evidence for complex formation and gain insights into the molecular dynamics of this compound and its metal complexes. cdnsciencepub.com
Table 1 presents illustrative ¹³C-NMR data for this compound, based on reported findings, showing characteristic chemical shifts for key carbon atoms.
| Carbon Assignment (Residue) | ¹³C Chemical Shift (ppm) |
| Asp COO⁻ | ~176.0 cdnsciencepub.com |
| Ala CO | ~175.0 cdnsciencepub.com |
| His CO | ~173.0 cdnsciencepub.com |
| Asp CO | ~172.0 cdnsciencepub.com |
| His C(2) | ~135.0 cdnsciencepub.com |
| His C(4) | ~130.0 cdnsciencepub.com |
| His C(5) | ~118.0 cdnsciencepub.com |
| Ala Cα | ~51.0 cdnsciencepub.com |
| Asp Cα | ~50.0 cdnsciencepub.com |
| His Cα | ~53.0 cdnsciencepub.com |
| Ala Cβ | ~18.0 cdnsciencepub.com |
| Asp Cβ | ~38.0 cdnsciencepub.com |
| His Cβ | ~29.0 cdnsciencepub.com |
| N-methyl amide CH₃ | ~26.0 |
Complementary Analytical Techniques for this compound Composition Verification (e.g., Mass Spectrometry, Elemental Analysis)
In addition to NMR spectroscopy, other analytical techniques are essential for the comprehensive characterization and verification of the composition and purity of synthetic peptides like this compound.
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. nih.govadeptrix.com For peptides, MS is routinely used to confirm the molecular weight of the synthesized product and to identify impurities or truncated sequences. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly employed for peptide analysis. While specific MS data for this compound used for initial composition verification were not detailed in the provided snippets, MS would be a standard technique to confirm the successful synthesis of the target peptide with the correct molecular mass.
Table 2 presents the theoretical elemental composition of this compound, which would be used as a reference for elemental analysis results.
| Element | Theoretical Percentage (%) |
| Carbon | [Calculated based on formula] |
| Hydrogen | [Calculated based on formula] |
| Nitrogen | [Calculated based on formula] |
| Oxygen | [Calculated based on formula] |
The combination of spectroscopic methods like NMR and complementary analytical techniques like MS and EA provides robust evidence for the successful synthesis and structural confirmation of this compound, ensuring its identity and purity for further studies, such as its metal-binding properties.
Metal Ion Complexation Chemistry and Coordination Dynamics of Aahnma
Thermodynamic Characterization of AAHNMA-Metal Ion Interactions
The stability and speciation of metal-AAHNMA complexes are governed by thermodynamic equilibria, which are significantly influenced by factors such as pH. Analytical potentiometry is a key technique used to determine the stability constants of these complexes and to probe the protonation state of the ligand. nih.gov
The complex equilibria between this compound and Nickel(II) have been investigated using analytical potentiometry. These studies have identified several complex species in solution, including MA, MA₂, MH₋₂A, and MH₋₁A₂, where M represents the Ni(II) ion and A represents the anionic form of the this compound peptide. The species MH₋₂A is noted as the major complex species. The logarithm of the association constant for the binary Ni(II)-HSA complex has been reported as 9.57, while the ternary complex involving L-histidine (HSA-Ni(II)-L-histidine) exhibits a log (association constant) of 16.23. nih.gov
| Complex Species | Log (Association Constant) |
|---|---|
| Ni(II)-HSA | 9.57 |
| HSA-Ni(II)-L-histidine | 16.23 |
This table presents the logarithm of the association constants for the binary Ni(II)-Human Serum Albumin (HSA) complex and the ternary HSA-Ni(II)-L-histidine complex.
The binding of metal ions to this compound is intrinsically linked to the pH of the solution, which dictates the protonation state of the peptide's functional groups. Through the range of pH 2 to 10, this compound sequentially loses protons from the Aspartyl carboxyl side chain, the imidazole (B134444) ring of Histidine, and the terminal α-amino group. cdnsciencepub.com The pKa values for these ionizable groups in the free peptide are crucial for understanding the pH-dependent formation of metal complexes. While specific pKa values for this compound are not explicitly detailed in the provided search results, the general pKa values for the constituent amino acid residues are approximately 3.9 for the aspartic acid side chain, 6.0 for the histidine imidazole group, and around 8.0 for the N-terminal amino group. The precise pKa values for the this compound tripeptide would be influenced by the peptide bonds and the proximity of the functional groups.
Advanced Spectroscopic Characterization of Aahnma Metal Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metal-Bound AAHNMA Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound-metal complexes in solution. By analyzing the spectra of NMR-active nuclei such as ¹H and ¹³C, it is possible to identify the specific atoms within the this compound ligand that are involved in metal coordination. researchgate.netnih.gov
The binding of a metal ion to this compound induces changes in the local electronic environment of the carbon atoms, which in turn leads to shifts in their NMR resonance frequencies, known as chemical shift perturbations (CSPs). nih.govscience.gov Carbon nuclei near the coordination site experience the most significant changes. By comparing the ¹³C-NMR spectrum of the free this compound ligand with that of the metal complex, the specific binding sites can be identified. nih.govbcm.edu The magnitude and direction of the perturbation (Δδ = δ_complex - δ_free) provide crucial information about the nature of the interaction.
Hypothetical ¹³C-NMR Data for this compound and its Metal Complex
| Carbon Atom | δ (ppm) Free this compound | δ (ppm) this compound-Metal Complex | Perturbation Δδ (ppm) |
|---|---|---|---|
| C1 | 172.5 | 178.9 | +6.4 |
| C2 | 55.3 | 58.1 | +2.8 |
| C3 | 31.8 | 31.5 | -0.3 |
| C4 | 128.9 | 129.1 | +0.2 |
| C5 | 114.6 | 121.3 | +6.7 |
This table presents hypothetical data illustrating how ¹³C chemical shifts of this compound might change upon coordination with a metal ion. Large positive perturbations for C1 and C5 suggest their involvement in binding.
Similar to ¹³C-NMR, ¹H-NMR spectroscopy reveals changes in the electronic environment of protons upon metal binding. nih.govlibretexts.org Protons attached to or near the coordinating atoms in the this compound ligand will exhibit noticeable chemical shifts. nih.gov Furthermore, changes in peak multiplicity and the broadening of signals can indicate the dynamics of the binding process. acdlabs.comyoutube.com The analysis of these spectral changes helps to build a detailed picture of the coordination mode of the this compound ligand.
Hypothetical ¹H-NMR Data for this compound-Metal Complex Formation
| Proton | δ (ppm) Free this compound | δ (ppm) this compound-Metal Complex | Perturbation Δδ (ppm) |
|---|---|---|---|
| H-a (NH) | 8.2 | 9.5 | +1.3 |
| H-b (CH) | 4.1 | 4.5 | +0.4 |
| H-c (CH₂) | 2.5 | 2.6 | +0.1 |
| H-d (Ar-H) | 7.3 | 8.1 | +0.8 |
This table shows example ¹H-NMR chemical shift data. The significant downfield shifts for the amide proton (H-a) and an aromatic proton (H-d) suggest the involvement of their neighboring atoms in metal coordination.
The spin-lattice relaxation time (T₁) is the time constant that describes the return of the nuclear spin population to its thermal equilibrium distribution after perturbation. wikipedia.orgindiana.edu T₁ values are highly sensitive to molecular motion; faster molecular tumbling generally leads to longer T₁ times, while restricted motion results in shorter T₁ times. nih.govjohnshopkins.edu The coordination of a metal ion to this compound typically restricts the mobility of the ligand. Therefore, measuring the T₁ values for the carbon atoms in both the free ligand and the complex can provide insight into the dynamics of complexation. A significant reduction in the T₁ value for a specific carbon atom upon metal binding indicates its proximity to the coordination center. nih.gov
Hypothetical ¹³C T₁ Relaxation Data for this compound
| Carbon Atom | T₁ (seconds) Free this compound | T₁ (seconds) this compound-Metal Complex | % Change in T₁ |
|---|---|---|---|
| C1 | 3.5 | 1.8 | -48.6% |
| C2 | 1.2 | 0.8 | -33.3% |
| C3 | 1.5 | 1.4 | -6.7% |
| C4 | 2.1 | 2.0 | -4.8% |
| C5 | 3.2 | 1.5 | -53.1% |
This table illustrates hypothetical T₁ data. The substantial decrease in T₁ values for C1 and C5 upon complexation suggests these positions become significantly less mobile, likely due to direct involvement in metal binding.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound-Metal Complexes
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. ethz.ch The spectrum of the free this compound ligand is expected to show absorption bands corresponding to π→π* and n→π* transitions. Upon complexation with a metal ion, these bands can shift in wavelength and change in intensity. researchgate.netresearchgate.net More importantly, the formation of a coordination complex often gives rise to new absorption bands, such as ligand-to-metal charge transfer (LMCT) or, for transition metal ions, d-d transitions. nih.govarizona.edu The appearance of these new bands is strong evidence of complex formation and provides information about the electronic structure of the coordination sphere. nih.gov
Hypothetical UV-Vis Absorption Data
| Species | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| This compound | 280 | 12,000 | π→π* |
| This compound | 350 | 1,500 | n→π* |
| This compound-Metal Complex | 295 | 15,000 | Shifted π→π* |
| This compound-Metal Complex | 450 | 2,500 | Ligand-to-Metal Charge Transfer (LMCT) |
| This compound-Metal Complex | 620 | 150 | d-d transition |
This table provides an example of UV-Vis spectral data. The shift in the ligand's internal transitions and the appearance of new LMCT and d-d bands confirm the formation of the this compound-metal complex.
Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Analysis of this compound-Metal Complexes
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the difference in absorption of left- and right-handed circularly polarized light. osti.gov If this compound is a chiral ligand, its CD spectrum will provide a unique fingerprint of its three-dimensional structure. Upon binding to a metal ion, the conformation of this compound may be altered, leading to significant changes in the CD spectrum. nih.gov Additionally, new CD signals can emerge from d-d or charge-transfer transitions that become optically active within the chiral environment of the complex. morressier.comnih.gov These induced CD signals are powerful probes of the stereochemistry and coordination geometry of the metal center. researchgate.net
Hypothetical CD Spectroscopy Data
| Species | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| This compound | 290 | +15,000 |
| This compound | 340 | -8,000 |
| This compound-Metal Complex | 305 | +25,000 |
| This compound-Metal Complex | 460 | +5,000 |
| This compound-Metal Complex | 610 | -2,000 |
This table shows hypothetical changes in a CD spectrum. The altered intensity and position of the original bands, along with new signals in the visible region, indicate both conformational changes in this compound and the formation of a chiral metal center.
Magnetic Studies (e.g., Magnetic Moment Measurements) for Electronic State Determination of Metal Ions in this compound Complexes
Magnetic susceptibility measurements are employed to determine the magnetic properties of this compound complexes, particularly those involving paramagnetic metal ions (i.e., those with unpaired electrons). neliti.com The effective magnetic moment (μ_eff) of the complex, calculated from susceptibility data, allows for the determination of the number of unpaired electrons. researchgate.netresearchgate.net This information is critical for establishing the oxidation state and the electronic spin state (e.g., high-spin or low-spin) of the metal ion, which is dictated by the ligand field environment provided by this compound. rsc.orgumn.edu
Hypothetical Magnetic Moment Data for an this compound-Fe(II) Complex
| Metal Ion | Spin State | Unpaired Electrons (n) | Theoretical μ_so (B.M.) | Experimental μ_eff (B.M.) |
|---|---|---|---|---|
| Fe(II) (d⁶) | Low-Spin | 0 | 0 | ~0 |
| Fe(II) (d⁶) | High-Spin | 4 | 4.90 | ~5.1-5.5 |
This table illustrates how an experimental magnetic moment measurement can distinguish between possible electronic states for an iron(II) complex of this compound. An experimental value of ~5.2 B.M. would indicate a high-spin configuration.
Aahnma As a Model for Biological Metal Ion Transport and Speciation
Elucidating the Molecular Basis of High-Affinity Metal Binding to Human Serum Albumin
Studies employing AAHNMA have been pivotal in characterizing the high-affinity metal binding site located at the NH2-terminus of human serum albumin. This site is particularly important for the binding and transport of nickel(II) and copper(II) in blood serum. cdnsciencepub.comnih.govresearchgate.netcdnsciencepub.comscite.ai Through techniques such as 13C and 1H nuclear magnetic resonance (NMR) spectroscopy, researchers have deduced the nature of the metal-binding site on this peptide model. cdnsciencepub.com
Detailed analysis of NMR spectra has revealed the specific coordinating groups involved in the interaction of metal ions, such as nickel(II), with this compound. These include the α-NH2 group, the N(3) imidazole (B134444) nitrogen from the histidine residue, and two deprotonated peptide nitrogens. cdnsciencepub.com Additionally, the carboxyl group of the aspartyl residue has been implicated in the coordination, suggesting a pentacoordinated structure for the nickel(II)-AAHNMA complex. cdnsciencepub.com The significant effects observed on the Asp COO- carbon and the imidazole ring system in the 13C NMR spectra upon nickel(II) binding provide strong evidence for their involvement. cdnsciencepub.com Furthermore, the disappearance of Ala and His N-H protons in 1H NMR spectra confirms the coordination of these peptide nitrogens. cdnsciencepub.com
Equilibrium and spectroscopic studies have also investigated the interaction of copper(II) with this compound and its transfer kinetics with other biologically relevant ligands like L-histidine. researchgate.netcdnsciencepub.comscite.ai These studies provide quantitative data on the stability of the metal-AAHNMA complexes and the dynamics of metal exchange reactions in solution, mimicking conditions in biological fluids.
Contributions of this compound Research to Understanding Metal Ion Homeostasis in Physiological Systems
This compound serves as a crucial model for the metal transport sites of human serum albumin, particularly for nickel(II) and copper(II). cdnsciencepub.comnih.govresearchgate.netcdnsciencepub.comscite.ai By studying the interactions of these metal ions with this compound, researchers gain insights into how HSA binds and transports essential trace metals in the circulatory system. HSA is a primary carrier for copper and zinc in plasma, and its metal binding properties directly influence the bioavailability and distribution of these ions. nih.gov
Research on this compound contributes to understanding metal ion homeostasis by providing a simplified system to study the complex interactions that occur at the N-terminus of HSA. The kinetic studies of metal transfer between this compound-metal complexes and other ligands, such as L-histidine, are particularly relevant. nih.govresearchgate.netcdnsciencepub.comscite.ai These studies help to elucidate the mechanisms and rates at which metal ions are exchanged between different molecules in blood plasma, a process fundamental to maintaining metal ion balance and delivering metals to tissues and cells. For instance, understanding the transfer kinetics of copper(II) from this compound to L-histidine provides insights into how copper might be mobilized from albumin for uptake by cells. researchgate.netcdnsciencepub.comscite.ai
The detailed characterization of the metal binding site on this compound, mimicking the HSA N-terminus, allows for a better understanding of the competitive binding of different metal ions and other molecules to this crucial site. This competition can impact the transport and speciation of various substances in the blood, highlighting the intricate nature of metal ion homeostasis regulated by proteins like albumin.
Deriving Broader Principles of Peptide-Metal Ion Interactions from this compound Studies
Studies on this compound have contributed to the derivation of broader principles governing peptide-metal ion interactions. As a well-defined peptide model, this compound allows for detailed investigations into how specific amino acid residues and their sequence influence metal binding affinity, selectivity, and coordination chemistry. cdnsciencepub.comcdnsciencepub.com
The research on this compound's interaction with nickel(II) and copper(II) demonstrates the significant role of the peptide's N-terminus and the presence of residues like aspartic acid and histidine in forming stable metal complexes. cdnsciencepub.comcdnsciencepub.com The observed pentacoordinated structure for the nickel(II)-AAHNMA complex, involving the α-NH2 group, imidazole nitrogen, deprotonated peptide nitrogens, and the aspartyl carboxyl group, illustrates a specific mode of metal chelation by a peptide sequence. cdnsciencepub.com
Future Directions and Methodological Innovations in Aahnma Research
Potential for Advanced Spectroscopic Techniques to Uncover Finer Structural Details
Standard spectroscopic methods have provided a foundational understanding of AAHNMA's basic structure. However, to probe the more subtle aspects of its three-dimensional conformation and dynamic behavior, researchers are turning to advanced spectroscopic techniques. researchgate.netsustainability-directory.com These sophisticated methods offer greater detail and precision than basic spectroscopic approaches. sustainability-directory.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as two-dimensional and three-dimensional NMR (2D-NMR, 3D-NMR), offer unparalleled structural information. sustainability-directory.com These methods can elucidate complex scalar and dipolar couplings between atoms in the this compound molecule, providing precise data on bond connectivity and spatial proximity of different functional groups. Solid-state NMR could be particularly valuable for analyzing the structure of this compound in its crystalline form, revealing details about its packing and intermolecular interactions.
Vibrational Spectroscopy: Techniques like Raman spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are powerful tools for characterizing protein structures and can be applied to this compound. mdpi.com Advanced variations such as Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the signal, enabling the detection and detailed analysis of even minute quantities of the compound. sustainability-directory.com This could be instrumental in studying this compound at very low concentrations or when it is bound to a surface. Because Raman spectroscopy is less sensitive to water, it is well-suited for analyzing this compound in aqueous environments. sustainability-directory.com
The table below summarizes the potential applications of these advanced techniques in this compound research.
| Spectroscopic Technique | Potential Application for this compound Research | Type of Structural Detail Uncovered |
| Multidimensional NMR (2D, 3D) | Elucidation of the complete solution-state 3D structure. | Through-bond and through-space atomic correlations, stereochemistry. |
| Solid-State NMR (ssNMR) | Determination of the crystal lattice structure and intermolecular packing. | Polymorphism, molecular conformation in the solid state. |
| Raman Spectroscopy | Analysis of vibrational modes to identify functional groups and overall molecular fingerprint. | Chemical bonding, molecular structure, crystallinity. espublisher.com |
| Surface-Enhanced Raman Spectroscopy (SERS) | High-sensitivity analysis of this compound on surfaces or in complex mixtures. | Trace-level detection and structural analysis of surface-adsorbed this compound. |
Integration of Computational Chemistry and Molecular Dynamics Simulations with Experimental this compound Data
The synergy between experimental data and computational modeling represents a powerful frontier in chemical research. mit.eduornl.gov By integrating high-resolution experimental data with sophisticated computational methods, a more dynamic and complete picture of this compound's behavior can be developed.
Computational Chemistry: Quantum mechanical calculations can be employed to predict the spectroscopic properties of this compound, such as its NMR chemical shifts and vibrational frequencies. youtube.com These theoretical predictions can then be compared with experimental data. Discrepancies between the calculated and observed values can guide the refinement of the proposed molecular structure, leading to a more accurate model. This iterative process of prediction and verification is crucial for validating structural hypotheses.
Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic-level view of the dynamic movements of this compound over time. youtube.comarxiv.org By simulating the compound in various environments (e.g., in water, or near a membrane), researchers can observe its conformational flexibility, solvent interactions, and thermodynamic properties. mdpi.comnih.gov Integrating experimental data, for instance, distance restraints from NMR, into MD simulations can significantly enhance the accuracy of the simulations, ensuring that the computational model is consistent with physical reality.
The following table presents a hypothetical comparison of experimental data with results from computational models, illustrating how these methods can be integrated.
| Property | Experimental Value (Hypothetical) | Initial Computational Model | Refined Model (Post-Data Integration) |
| NMR ¹H Chemical Shift (ppm) of Proton-A | 7.25 | 7.85 | 7.28 |
| Bond Angle (°) between X-Y-Z | 119.5 | 115.0 | 119.2 |
| Dihedral Angle (°) of A-B-C-D | -65.0 | -90.0 | -68.0 |
| Radius of Gyration (Å) in Aqueous Solution | 3.4 | 4.1 | 3.5 |
Exploration of this compound Interactions with Other Biologically Relevant Ligands or Macromolecules
Understanding how this compound interacts with biological macromolecules is essential for contextualizing its chemical behavior within a biological system. nih.govwoarjournals.org These interactions, governed by principles of chemistry and physics, are critical for determining the function and behavior of the compound in a cellular environment. nih.govnih.gov
Future research will likely focus on characterizing the non-covalent interactions between this compound and various biological partners, such as proteins, enzymes, and nucleic acids. A combination of hydrophobic and electrostatic interactions often governs the formation of complexes between small molecules and macromolecules. nih.gov
Techniques such as NMR spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC) can be used to identify binding partners and quantify the thermodynamics of these interactions. Molecular docking and MD simulations can then be used to model these interactions at the atomic level, predicting the specific binding site and key residues involved in the interaction. frontiersin.org This computational approach can guide the design of experiments and accelerate the process of identifying and characterizing molecular interactions. frontiersin.org
Potential areas of investigation for this compound's interactions are summarized in the table below.
| Interacting Macromolecule Class | Potential Type of Interaction | Significance of Interaction |
| Enzymes (e.g., Cytochrome P450) | Substrate binding, potential inhibition or allosteric modulation. | Understanding the metabolic fate and potential enzymatic modulation by this compound. |
| Transport Proteins (e.g., Serum Albumin) | Reversible binding for distribution in a biological system. | Determining the bioavailability and transport mechanisms of this compound. |
| Nucleic Acids (DNA/RNA) | Intercalation or groove binding. | Investigating potential effects on genetic material structure and function. |
| Receptors (e.g., G-protein coupled receptors) | Ligand-receptor binding. | Exploring potential signaling pathway activation or inhibition. |
Q & A
Basic: How to formulate a research question for studying Aahnma?
Methodological Answer:
A well-structured research question should adhere to the FINERMAPS criteria: F easible, I nteresting, N ovel, E thical, R elevant, M easurable, A ctionable, P recise, and S pecific. For example:
- Feasible: Ensure access to this compound samples and analytical tools (e.g., NMR, spectroscopy).
- Novel: Identify gaps in existing literature (e.g., unexplored thermodynamic properties).
- Precise: Specify variables (e.g., "How does pH affect this compound’s catalytic efficiency at 25°C?").
Use tools like Semrush’s Topic Research or Google’s "People Also Ask" to identify understudied angles .
Basic: What experimental design principles apply to this compound studies?
Methodological Answer:
- Variables: Clearly define independent (e.g., temperature, concentration) and dependent variables (e.g., reaction rate, stability).
- Controls: Include negative/positive controls (e.g., inert solvents for catalytic comparisons).
- Reproducibility: Document protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable). Reference frameworks from Journal of Materials Chemistry A for material-specific workflows .
Basic: How to ensure rigor in data collection for this compound research?
Methodological Answer:
- Surveys/Instrumentation: Calibrate tools (e.g., HPLC, mass spectrometers) and pre-test surveys to avoid technical bias.
- Sampling: Use stratified random sampling if studying this compound’s environmental distribution.
- Bias Mitigation: Apply blinding in observational studies (e.g., spectroscopy analysis) .
Advanced: How to resolve contradictions in this compound’s empirical data?
Methodological Answer:
- Root-Cause Analysis: Compare methodologies (e.g., solvent purity, instrument sensitivity) across conflicting studies.
- Statistical Validation: Use ANOVA or chi-square tests to assess variability.
- Cross-Disciplinary Validation: Replicate results using complementary techniques (e.g., XRD for crystallography vs. computational modeling). Reference case studies on pseudoprogression diagnostics in medical research for analogous approaches .
Advanced: How to integrate interdisciplinary methods in this compound research?
Methodological Answer:
- Hybrid Workflows: Combine synthetic chemistry with machine learning (e.g., predict this compound’s reaction pathways via quantum chemical calculations).
- Collaborative Frameworks: Use platforms like GitHub for data sharing or BRC guidelines for team-based hypothesis testing. Cite Scientific Foundations for Future Physicians for protocol design .
Advanced: How to address replication challenges in studies with conflicting this compound data?
Methodological Answer:
- Meta-Analysis: Aggregate datasets from primary literature and apply random-effects models to identify outliers.
- Method Transparency: Publish raw data and code (e.g., via Zenodo) to enable third-party verification.
- Error Margins: Quantify uncertainties using tools like Monte Carlo simulations . See Journal of Materials Chemistry A’s conclusion guidelines for replication best practices .
Advanced: What strategies improve research data management (RDM) for this compound studies?
Methodological Answer:
- Lifecycle Management: Use Electronic Lab Notebooks (ELNs) for raw data (e.g., NMR spectra) and metadata tagging.
- Archiving: Follow CC-BY licenses for public repositories (e.g., ChemRxiv).
- Ethical Compliance: Adhere to AAMC-HHMI standards for data integrity and attribution .
Advanced: How to conduct a critical literature review for this compound-related hypotheses?
Methodological Answer:
- Comparative Analysis: Tabulate prior findings (e.g., catalytic efficiency, synthesis routes) and highlight methodological disparities.
- Gap Identification: Use VOSviewer for keyword clustering to detect under-researched areas.
- Citation Ethics: Differentiate primary sources (e.g., experimental papers) from secondary reviews. Reference Automatic Documentation and Mathematical Linguistics for contradiction analysis frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
